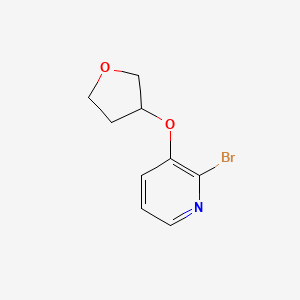

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

描述

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS: 1049023-88-2) is a brominated pyridine derivative with a tetrahydrofuran-3-yloxy substituent. Its molecular formula is C₉H₁₀BrNO₂, and it has a molecular weight of 244.09 g/mol . The compound is characterized by a pyridine ring substituted with bromine at the 2-position and a tetrahydrofuran-3-yloxy group at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where bromine serves as a reactive site for further functionalization .

属性

IUPAC Name |

2-bromo-3-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGUYDTYMGKHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

2-Bromopyridine+NaOH+THF→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反应分析

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

The integration of the tetrahydrofuran unit into the pyridine structure allows for diverse pharmacological applications. Several studies have indicated that derivatives of bromopyridine compounds exhibit significant biological activities:

- Antimicrobial Activity : Research has demonstrated that bromopyridine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the tetrahydrofuran group may enhance membrane permeability, facilitating better interaction with bacterial cells.

- Anti-inflammatory Effects : Compounds similar to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine have been investigated for their anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- CNS Activity : Some studies suggest that bromopyridine derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression. The tetrahydrofuran group could influence the lipophilicity and blood-brain barrier penetration of these compounds.

Agrochemical Applications

The unique properties of this compound make it suitable for agrochemical formulations:

- Pesticides and Herbicides : The compound may serve as an intermediate in synthesizing novel pesticides or herbicides. Its structural characteristics allow for modifications that can enhance efficacy against specific pests or weeds while potentially reducing toxicity to non-target organisms.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can act as a versatile building block:

- Coupling Reactions : The bromine atom serves as a leaving group in various coupling reactions, including Suzuki and Sonogashira reactions. This property facilitates the formation of complex organic molecules that are crucial in pharmaceuticals and materials science.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of bromopyridine derivatives demonstrated that introducing the tetrahydrofuran unit significantly improved antimicrobial activity against specific bacterial strains. The synthesized compounds were evaluated against common pathogens, showing promising results compared to existing antibiotics.

Case Study 2: Development of CNS Active Compounds

In another investigation, researchers explored the neuropharmacological effects of modified bromopyridines. The incorporation of the tetrahydrofuran moiety was found to enhance binding affinity to serotonin receptors, suggesting potential applications in developing anxiolytic medications.

作用机制

The mechanism of action of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand in metal-catalyzed reactions, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

- CAS : 494771-98-1

- Molecular Formula: C₉H₁₀BrNO₂ (same as the target compound)

- Molecular Weight : 244.09 g/mol

- Key Difference : The bromine and ether substituents are positioned at the 5- and 2-positions, respectively, altering electronic distribution and reactivity compared to the 2-bromo-3-ether isomer .

2-Bromo-3-hydroxypyridine

- CAS : 6602-32-0

- Molecular Formula: C₅H₄BrNO

- Molecular Weight : 174.00 g/mol

Substituted Pyridines with Heterocyclic Ethers

2-Bromo-3-(pyridin-2-ylmethoxy)pyridine

- CAS : 1065484-77-6

- Molecular Formula : C₁₁H₉BrN₂O

- Molecular Weight : 265.11 g/mol

2-Bromo-3-(thiazol-2-yloxy)-pyridine

Dibromo and Polyhalogenated Derivatives

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine | 1049023-88-2 | C₉H₁₀BrNO₂ | 244.09 | Tetrahydrofuran-3-yloxy |

| 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 494771-98-1 | C₉H₁₀BrNO₂ | 244.09 | Tetrahydrofuran-3-yloxy (isomer) |

| 2-Bromo-3-hydroxypyridine | 6602-32-0 | C₅H₄BrNO | 174.00 | Hydroxyl |

| 2-Bromo-3-(thiazol-2-yloxy)-pyridine | 1065484-74-3 | C₈H₅BrN₂OS | 257.11 | Thiazol-2-yloxy |

| 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine | 1065484-65-2 | C₁₀H₆Br₂N₂O | 329.98 | Dibromopyridinyl ether |

生物活性

Introduction

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a compound with significant potential in medicinal chemistry due to its unique structural features, including a pyridine ring, a bromine atom, and a tetrahydrofuran moiety. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and its interactions with various biological targets.

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : 244.09 g/mol

- Structure : The compound consists of a pyridine ring substituted with a bromine atom and a tetrahydrofuran group linked through an ether bond.

Antimicrobial Properties

Research indicates that certain pyridine derivatives, including this compound, exhibit antimicrobial activity. The presence of the tetrahydrofuran moiety enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against bacterial infections.

Anticancer Activity

Several studies have reported that compounds similar to this compound possess anticancer properties. The bromine atom may facilitate interactions with biological molecules involved in cancer cell proliferation. For instance, preliminary data suggest that this compound could inhibit specific pathways critical for tumor growth.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes in microbial and cancer cells.

- Receptor Modulation : It can interact with receptors involved in cellular signaling pathways.

- Nucleophilic Substitution Reactions : The bromine atom is reactive and can participate in nucleophilic substitution reactions, which may modify biological targets.

Structure-Activity Relationship (SAR)

The structural uniqueness of this compound allows for diverse interactions within biological systems. A comparative analysis with similar compounds reveals the following:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-(tetrahydrofuran-3-yloxy)pyridine | Chlorine instead of bromine | Different reactivity profile |

| 2-Bromo-pyridine | Basic pyridine structure | Lacks tetrahydrofuran moiety |

| 4-Bromo-2-(tetrahydrofuran-3-yloxy)pyridine | Bromine at different position | Potentially different biological activity |

The presence of both the bromine and tetrahydrofuran functionalities significantly influences the reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

-

Antimicrobial Study :

- A recent study demonstrated that derivatives of pyridine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific activity of 2-Bromo-3-((tetrahydrofuran-3-yloxy)pyridine) was evaluated against common pathogens, showing promising results.

-

Anticancer Evaluation :

- In vitro assays on cancer cell lines indicated that 2-Bromo-3-((tetrahydrofuran-3-yloxy)pyridine) reduced cell viability significantly compared to controls. IC50 values were determined, suggesting effective dose-response relationships.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety of this compound in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by the compound.

- Optimization of Structure : To enhance potency and selectivity against targeted diseases.

常见问题

Basic Research Question

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and torsion angles, as demonstrated for bromopyridine derivatives in monoclinic systems (e.g., space group P21/c, a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å) .

- NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 and 2D techniques (HSQC, HMBC) confirm substitution patterns. For example, coupling constants in ¹H NMR distinguish ortho vs. para bromine effects .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 291.15 for the boronic ester analog) .

How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for Suzuki or Buchwald-Hartwig couplings. For instance:

- Bond dissociation energy (BDE) : Assess C-Br bond stability under catalytic conditions.

- Electrostatic potential maps : Identify electron-deficient regions favoring oxidative addition to Pd(0) .

- Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media.

How should researchers address discrepancies between crystallographic and spectroscopic data?

Advanced Research Question

- Validation via complementary techniques : If NMR suggests a different conformation than SCXRD, perform variable-temperature NMR to probe dynamic effects (e.g., rotational barriers around the tetrahydrofuran-3-yloxy group) .

- Refinement checks : Re-analyze X-ray data with SHELXL to exclude twinning or disorder artifacts .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to validate packing forces influencing crystallographic geometry .

What strategies control regioselectivity during functionalization of the pyridine ring?

Advanced Research Question

- Directing groups : Introduce temporary groups (e.g., nitro or methoxy) at specific positions to steer bromination or cross-coupling .

- Steric effects : Use bulky ligands (e.g., SPhos) in Pd-catalyzed reactions to favor substitution at less hindered sites.

- Microwave-assisted synthesis : Enhance kinetic control in regioselective reactions (e.g., 90% yield at 150°C for 10 minutes) .

How can thermal stability and degradation pathways be studied for this compound?

Basic Research Question

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for similar bromopyridines) under nitrogen.

- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic decomposition events.

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile degradation products (e.g., HBr release) .

What are the challenges in isolating stereoisomers of this compound, and how can they be mitigated?

Advanced Research Question

- Chiral chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers of the tetrahydrofuran-3-yloxy group.

- Dynamic NMR : Detect atropisomerism due to restricted rotation around the pyridine-oxygen bond.

- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., menthol ester) for selective crystallization .

What pharmacological applications are explored for bromopyridine derivatives, and how is this compound positioned?

Basic Research Question

While avoiding commercial focus, research highlights include:

- Kinase inhibition : Bromopyridines often act as ATP-binding site inhibitors.

- Antimicrobial activity : Structural analogs with nitro groups (e.g., 5-bromo-3-nitro-2-((tetrahydrofuran-3-yl)methoxy)pyridine) show potency against S. aureus .

- In vitro assays : Evaluate cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。